4-Isocianato-2-metoxi-1-metilbenceno

Descripción general

Descripción

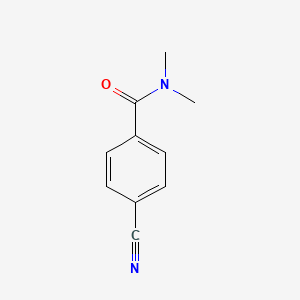

4-Isocyanato-2-methoxy-1-methylbenzene is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Isocyanato-2-methoxy-1-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isocyanato-2-methoxy-1-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación en proteómica

El 4-Isocianato-2-metoxi-1-metilbenceno se utiliza en proteómica, que es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto, debido a su grupo isocianato reactivo, se puede utilizar para modificar proteínas o péptidos para su posterior análisis .

Síntesis orgánica

En el campo de la química orgánica, este químico sirve como bloque de construcción para la síntesis de moléculas más complejas. Su grupo isocianato reacciona con varios nucleófilos, lo que lo convierte en un reactivo versátil para la construcción de una amplia gama de compuestos orgánicos .

Ciencia de los materiales

El grupo funcional isocianato del this compound es esencial en la producción de poliuretanos utilizados en espumas, recubrimientos y adhesivos. Los investigadores pueden explorar el desarrollo de nuevos materiales con propiedades únicas incorporando este monómero en cadenas de polímeros .

Química medicinal

Este compuesto se puede emplear en el diseño y síntesis de productos farmacéuticos. Su reactividad permite la creación de nuevos candidatos a fármacos, particularmente en el desarrollo de terapias de moléculas pequeñas .

Desarrollo de pesticidas

El grupo isocianato también se encuentra en ciertos pesticidas. Como tal, el this compound podría usarse en la síntesis de nuevas formulaciones de pesticidas con posibles aplicaciones en agricultura .

Sensores químicos

Debido a su reactividad específica, este compuesto se puede utilizar en sensores químicos para detectar la presencia de sustancias nucleofílicas. Podría incorporarse en matrices de sensores para el monitoreo ambiental o el control de procesos industriales .

Modificación de superficies

Los investigadores pueden usar this compound para modificar las propiedades de la superficie de los materiales. Esto puede mejorar la adhesión, alterar la mojabilidad o introducir nuevos grupos funcionales en la superficie de polímeros u otros sustratos .

Nanotecnología

En nanotecnología, este compuesto se puede utilizar para funcionalizar nanopartículas, impartiéndoles propiedades específicas para la administración dirigida de fármacos, aplicaciones de diagnóstico o la creación de nanocompuestos .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, H334, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P285, P301+P312, P302+P352, P304+P340, P304+P341, P305+P351+P338, P312, P330, P332+P313, P337+P313, P342+P311, P362, P363, P403+P233, P405, and P501 .

Mecanismo De Acción

Target of Action

It’s known that isocyanates in general can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

The mode of action of 4-Isocyanato-2-methoxy-1-methylbenzene involves its isocyanate group. Isocyanates are highly reactive and can undergo various reactions such as nucleophilic substitution . The exact mode of action would depend on the specific biochemical context and the presence of other reactive species.

Biochemical Pathways

Isocyanates are known to participate in reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .

Action Environment

The action, efficacy, and stability of 4-Isocyanato-2-methoxy-1-methylbenzene would be influenced by various environmental factors. These could include the presence of other reactive species, pH, temperature, and the specific biochemical context .

Análisis Bioquímico

Biochemical Properties

4-Isocyanato-2-methoxy-1-methylbenzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can react with nucleophilic groups in enzymes and proteins, such as amino groups in lysine residues or thiol groups in cysteine residues. These interactions can lead to the formation of covalent bonds, potentially altering the structure and function of the enzymes and proteins involved. For instance, 4-Isocyanato-2-methoxy-1-methylbenzene may inhibit the activity of certain enzymes by modifying their active sites, thereby affecting metabolic pathways and cellular functions .

Cellular Effects

The effects of 4-Isocyanato-2-methoxy-1-methylbenzene on various types of cells and cellular processes are profound. This compound can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Isocyanato-2-methoxy-1-methylbenzene may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular processes such as proliferation, differentiation, and apoptosis. Additionally, the compound’s impact on cellular metabolism can result in altered energy production and utilization .

Molecular Mechanism

At the molecular level, 4-Isocyanato-2-methoxy-1-methylbenzene exerts its effects through several mechanisms. One key mechanism involves the binding of the isocyanate group to nucleophilic sites on biomolecules, forming stable covalent adducts. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, 4-Isocyanato-2-methoxy-1-methylbenzene can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Isocyanato-2-methoxy-1-methylbenzene can change over time due to factors such as stability and degradation. This compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific environmental conditions. Long-term exposure to 4-Isocyanato-2-methoxy-1-methylbenzene in in vitro or in vivo studies has shown that it can lead to sustained alterations in cellular function, including persistent changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Isocyanato-2-methoxy-1-methylbenzene vary with different dosages in animal models. At low doses, the compound may exert minimal or beneficial effects, such as mild enzyme modulation or slight changes in cellular metabolism. At higher doses, 4-Isocyanato-2-methoxy-1-methylbenzene can exhibit toxic or adverse effects, including significant enzyme inhibition, disruption of cellular processes, and potential cytotoxicity. Threshold effects have been observed, where a specific dosage level leads to a marked increase in adverse outcomes .

Metabolic Pathways

4-Isocyanato-2-methoxy-1-methylbenzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through pathways involving cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, potentially causing oxidative stress and other metabolic disturbances. The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved .

Transport and Distribution

Within cells and tissues, 4-Isocyanato-2-methoxy-1-methylbenzene is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, binding to plasma proteins may facilitate the transport of 4-Isocyanato-2-methoxy-1-methylbenzene to target tissues, while interactions with intracellular transporters can affect its distribution within cells .

Subcellular Localization

The subcellular localization of 4-Isocyanato-2-methoxy-1-methylbenzene is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 4-Isocyanato-2-methoxy-1-methylbenzene may localize to the endoplasmic reticulum or mitochondria, where it can interact with resident enzymes and proteins. These interactions can modulate the activity and function of the compound, influencing cellular processes and overall cell health .

Propiedades

IUPAC Name |

4-isocyanato-2-methoxy-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-7-3-4-8(10-6-11)5-9(7)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZQXLUODGHLOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585489 | |

| Record name | 4-Isocyanato-2-methoxy-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61386-73-0 | |

| Record name | 4-Isocyanato-2-methoxy-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate](/img/structure/B1285729.png)